
2-Bromo-4-difluoromethoxy-3-fluoropyridine
Übersicht
Beschreibung
“2-Bromo-4-difluoromethoxy-3-fluoropyridine” is a chemical compound with the CAS Number: 1206984-48-6 . It has a molecular weight of 224 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “2-Bromo-4-difluoromethoxy-3-fluoropyridine” is 1S/C6H4BrF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Bromo-4-difluoromethoxy-3-fluoropyridine” is a solid or semi-solid or lump or liquid . The compound’s refractive index is 1.537 , and its density is 1.699 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Radiosynthesis in Medicinal Chemistry
2-Bromo-4-difluoromethoxy-3-fluoropyridine serves as a precursor in the radiosynthesis of 2-amino-5-[18F]fluoropyridines, a compound class relevant in medicinal chemistry, particularly for positron emission tomography (PET) imaging agents. The synthesis involves a palladium-catalyzed reaction, demonstrating the compound's utility in creating radio-labeled molecules for diagnostic purposes (Pauton et al., 2019).
Advanced Organic Synthesis
In the realm of organic synthesis, the compound is used in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. This process highlights its role in the construction of complex pyridine derivatives, which are crucial in the development of various pharmaceuticals and agrochemicals (Sutherland & Gallagher, 2003).
Fluorination Techniques
The compound is integral in studies exploring fluorination techniques, where its reactivity with different agents provides insights into the development of more efficient methods for introducing fluorine atoms into organic molecules. These methodologies are essential for the synthesis of fluorinated compounds, which are increasingly important in medicinal chemistry due to the unique properties that fluorine imparts to drug molecules (Awad et al., 2004).
Chemoselective Functionalization
The chemoselective functionalization of related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, showcases the strategic use of 2-Bromo-4-difluoromethoxy-3-fluoropyridine in synthesizing selectively substituted pyridines. This has implications for the design and synthesis of targeted molecules in pharmaceutical research, where selectivity can significantly influence the efficacy and safety profile of therapeutic agents (Stroup et al., 2007).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
While specific future directions for “2-Bromo-4-difluoromethoxy-3-fluoropyridine” are not available, similar compounds are often used in the development of new pharmaceuticals and materials. For instance, bromo-fluoropyridines have been used in the synthesis of inhibitors of focal adhesion kinase (FAK), which plays a role in cancer cell migration . Therefore, “2-Bromo-4-difluoromethoxy-3-fluoropyridine” could potentially be used in similar areas of research.
Eigenschaften
IUPAC Name |
2-bromo-4-(difluoromethoxy)-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-4(8)3(1-2-11-5)12-6(9)10/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTXNPLGAJCTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-difluoromethoxy-3-fluoropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





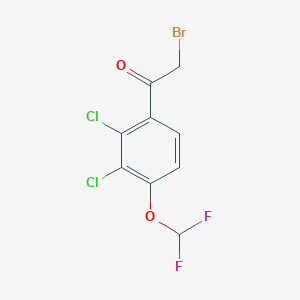

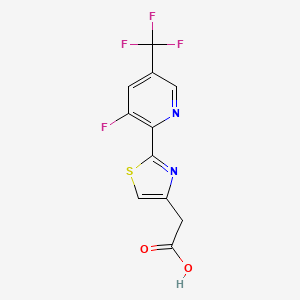
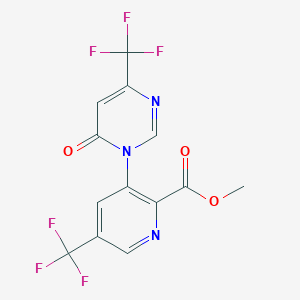
![(NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium](/img/structure/B1411168.png)
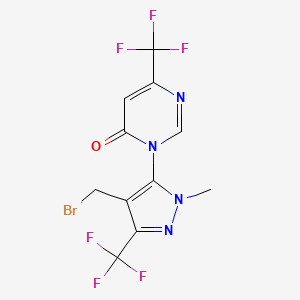
![(3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1411171.png)
![4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-3-methylbenzamide](/img/structure/B1411172.png)
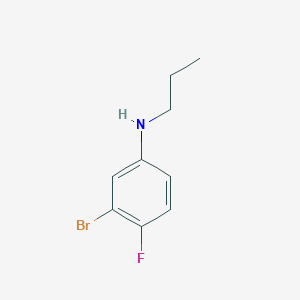
![1-[(5-Bromofuran-2-yl)methyl]piperidine](/img/structure/B1411174.png)
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(dimethylamino)methylidene]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B1411178.png)
![8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B1411181.png)